molecular formula C15H17N3O2S B11716718 5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 60045-59-2

5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11716718
CAS No.: 60045-59-2
M. Wt: 303.4 g/mol
InChI Key: UWGKOXLKMHPSTG-UHFFFAOYSA-N
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Description

5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 4-(Diethylamino)benzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrimidine ring. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, amines; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyrimidine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their pharmacological effects and therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(Dimethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-(4-(Diethylamino)benzylidene)-6-hydroxy-2-mercapto-5H-pyrimidin-4-one
  • 5-(4-(Dimethylamino)benzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-(4-(Diethylamino)benzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern and the presence of the diethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

60045-59-2

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H17N3O2S/c1-3-18(4-2)11-7-5-10(6-8-11)9-12-13(19)16-15(21)17-14(12)20/h5-9H,3-4H2,1-2H3,(H2,16,17,19,20,21)

InChI Key

UWGKOXLKMHPSTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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